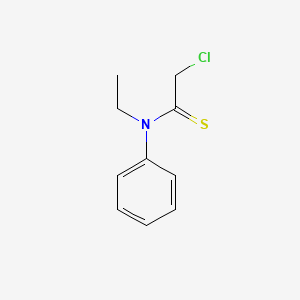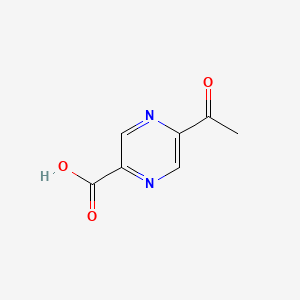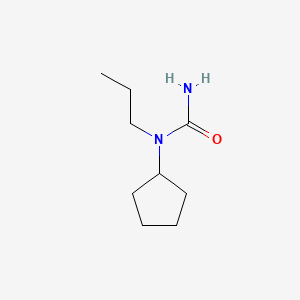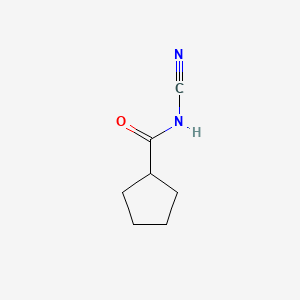
1-BUTANE-D9-SULFONYL CHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butane-d9-sulfonyl Chloride is a chemical compound with the molecular formula C4H9ClO2S . It is used in various chemical reactions and has been used in the preparation of ethyl 2-(1-butanesulfonamido)pent-4-yn-l-oate .
Synthesis Analysis
Sulfonyl chlorides can be synthesized by various methods. One method involves the chlorosulfonation of S-alkyl isothiourea salts, which is simple, environmentally friendly, and yields high results . Another method involves the use of a heterogeneous potassium poly (heptazine imide) photocatalyst .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula CH3(CH2)3SO2Cl . The molecular weight of this compound is 156.63 g/mol .Chemical Reactions Analysis
Sulfonyl chlorides, including this compound, are used in various chemical reactions. They can be reduced with SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water . They also serve as key intermediates in the synthesis of sulfonyl fluorides, sulfonate esters, sulfones, and sulfinic acids .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a boiling point of 80-81 °C/9 mmHg and a density of 1.208 g/mL at 25 °C . Its refractive index is 1.454 .Aplicaciones Científicas De Investigación
Nanosized N-sulfonated Brönsted Acidic Catalysts
Researchers have developed a nanosized N-sulfonated Brönsted acidic catalyst, specifically 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, for the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This novel catalyst shows excellent yields in short reaction times and can be reused several times without losing its catalytic activity, demonstrating significant potential for efficient and environmentally friendly chemical synthesis processes (Goli-Jolodar, Shirini, & Seddighi, 2016).
Addition Reactions with Azabicyclo[1.1.0]butane
Another study explored the reactions of 3-phenyl-1-azabicyclo[1.1.0]butane with α-chlorosulfenyl chlorides and sulfinyl chlorides, leading to sulfenamides and sulfinamides, respectively. These compounds, which possess an azetidine ring, were analyzed for their structural characteristics, revealing insights into the mechanism of addition reactions involving sulfenyl and sulfinyl chlorides (Mlostoń et al., 2008).
Strain-Release Reagents from Methyl Sulfones
A study reported an expedient and general one-pot procedure for the synthesis of 1-sulfonylbicyclo[1.1.0]butanes from methyl sulfones, demonstrating the bench stability and high reactivity of sulfone-substituted bicyclo[1.1.0]butanes and housanes in organic synthesis. This streamlined access to strain-release reagents indicates the versatility and potential of sulfonyl chloride derivatives in facilitating complex chemical transformations (Jung & Lindsay, 2022).
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation reactions of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids were studied for their enhanced reactivity and almost quantitative yields of diaryl sulfones. This research highlights the efficiency of using ionic liquids as unconventional reaction media and catalysts for sulfonylation reactions, offering a green chemistry approach to chemical synthesis (Nara, Harjani, & Salunkhe, 2001).
Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-BUTANE-D9-SULFONYL CHLORIDE involves the reaction of 1-butanol-d9 with thionyl chloride followed by purification and isolation of the product.", "Starting Materials": [ { "Name": "1-butanol-d9", "Amount": "1 mole" }, { "Name": "Thionyl chloride", "Amount": "1.2 moles" } ], "Reaction": [ { "Step": "1", "Reactants": "1-butanol-d9 + Thionyl chloride", "Conditions": "Room temperature", "Products": "1-BUTANE-D9-SULFONYL CHLORIDE", "Yield": "80-90%" }, { "Step": "2", "Purification": "Distillation", "Conditions": "Under vacuum", "Products": "Pure 1-BUTANE-D9-SULFONYL CHLORIDE" } ] } | |
Número CAS |
1219794-70-3 |
Fórmula molecular |
C4H9ClO2S |
Peso molecular |
165.679 |
Nombre IUPAC |
1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |
Clave InChI |
WEDIIKBPDQQQJU-YNSOAAEFSA-N |
SMILES |
CCCCS(=O)(=O)Cl |
Sinónimos |
1-BUTANE-D9-SULFONYL CHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)
![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)




